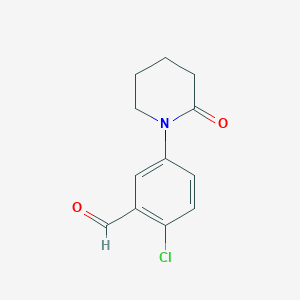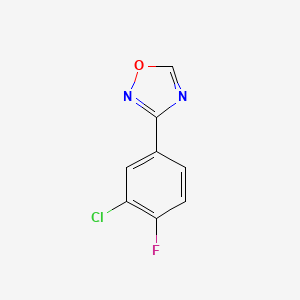![molecular formula C13H8F3N3O3S B12445814 3-(2H-1,3-Benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide CAS No. 4422-41-7](/img/structure/B12445814.png)
3-(2H-1,3-Benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE is a synthetic organic compound that features a complex structure combining a benzodioxole moiety and a trifluoromethyl-substituted thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with trifluoroacetic acid, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzodioxole and thiadiazole intermediates through a condensation reaction with an appropriate aldehyde or ketone under basic conditions to form the enamide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the enamide linkage, converting it to an amine.
Substitution: The trifluoromethyl group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used as a probe to study biological processes, given its ability to interact with specific biomolecules.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests or weeds.
Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can engage in π-π stacking interactions, while the thiadiazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
- (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE
- (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(METHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE
- (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(CHLORO)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE
Uniqueness: The presence of the trifluoromethyl group in (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE imparts unique electronic properties, enhancing its reactivity and stability compared to similar compounds with different substituents. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity.
Propriétés
Numéro CAS |
4422-41-7 |
|---|---|
Formule moléculaire |
C13H8F3N3O3S |
Poids moléculaire |
343.28 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C13H8F3N3O3S/c14-13(15,16)11-18-19-12(23-11)17-10(20)4-2-7-1-3-8-9(5-7)22-6-21-8/h1-5H,6H2,(H,17,19,20) |
Clé InChI |
BKUSCVOJKWFROS-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-onehydrochloride](/img/structure/B12445739.png)

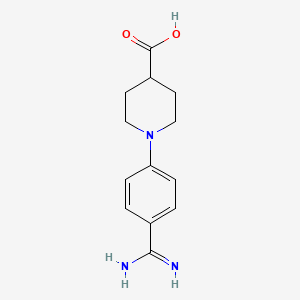
![2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone](/img/structure/B12445754.png)
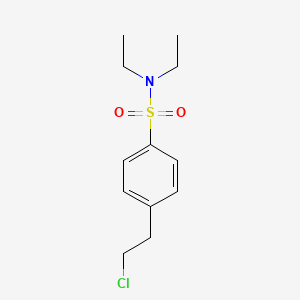
![1-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B12445774.png)

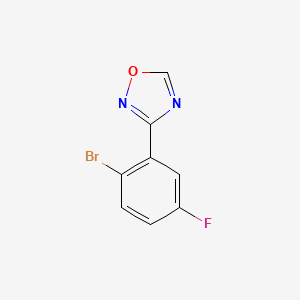
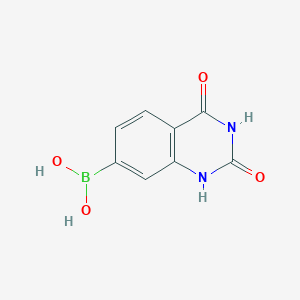
![N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445795.png)

